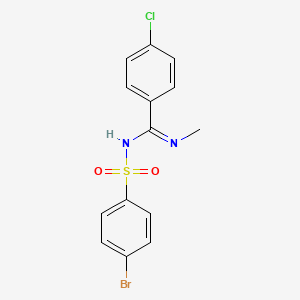

N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

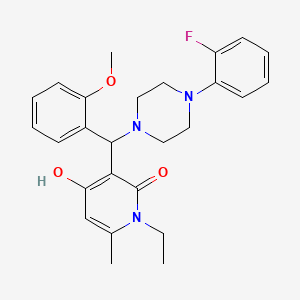

“N-(4-bromophenyl)sulfonyl-4-chloro-N’-methylbenzenecarboximidamide” is a chemical compound with the molecular formula C14H12BrClN2O2S. It has an average mass of 387.679 Da and a monoisotopic mass of 385.949127 Da .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-bromophenyl)sulfonyl-4-chloro-N’-methylbenzenecarboximidamide” has been reported. For instance, the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been described. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “N-(4-bromophenyl)sulfonyl-4-chloro-N’-methylbenzenecarboximidamide” are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .Physical And Chemical Properties Analysis

“N-(4-bromophenyl)sulfonyl-4-chloro-N’-methylbenzenecarboximidamide” has a density of 1.6±0.1 g/cm3. It has a boiling point of 583.5±60.0 °C at 760 mmHg. The vapour pressure is 0.0±1.7 mmHg at 25°C. The enthalpy of vaporization is 91.7±3.0 kJ/mol. The flash point is 306.7±32.9 °C. The index of refraction is 1.644 .Scientific Research Applications

Palladium-Catalyzed Arylation

Research by Bolm and Hildebrand (2000) demonstrates the application of palladium-catalyzed cross-coupling strategy in synthesizing N-arylated sulfoximines, highlighting the effectiveness of aryl bromides as coupling partners. This methodology suggests that compounds structurally related to N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide could serve as substrates in palladium-catalyzed arylation reactions, enabling the stereospecific synthesis of complex organic molecules (Bolm & Hildebrand, 2000).

Bromophenol Derivatives from Red Algae

Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) suggests that the structural moiety of bromophenyl, akin to that in N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide, is common in natural products with potential biological activities. Although the derivatives studied were found inactive against certain cancer cell lines and microorganisms, the exploration of bromophenol structures contributes to the understanding of natural product chemistry and potential applications in drug discovery (Zhao et al., 2004).

Metal-Free Insertion of Sulfur Dioxide

Ye et al. (2020) developed a metal-free protocol for inserting sulfur dioxide into aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation. This process facilitates the synthesis of sulfonated cyclic compounds under mild conditions, hinting at the utility of compounds like N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide in developing novel sulfonation methodologies (Ye et al., 2020).

Novel Antimicrobial and Antiproliferative Agents

The synthesis and evaluation of N-ethyl-N-methylbenzenesulfonamide derivatives for antimicrobial and antiproliferative activities by Abd El-Gilil (2019) reflect the potential of sulfonamide-based compounds in pharmaceutical applications. The research underscores the role of structural modification in enhancing biological activity, which could be relevant for derivatives of N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide (Abd El-Gilil, 2019).

Advanced Material Science Applications

The development of transparent aromatic polyimides with high refractive indices derived from thiophenyl-substituted benzidines, as studied by Tapaswi et al. (2015), showcases the application of sulfonyl and bromophenyl moieties in creating materials with desirable optical properties. This research indicates the utility of compounds like N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide in the synthesis of high-performance polymers (Tapaswi et al., 2015).

Future Directions

The future directions for the study of “N-(4-bromophenyl)sulfonyl-4-chloro-N’-methylbenzenecarboximidamide” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name |

N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-17-14(10-2-6-12(16)7-3-10)18-21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNOBAOUBSPSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)

![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)

![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2650977.png)